molecular formula C16H18N4O2 B2566861 N-((4-morpholinopyrimidin-2-yl)methyl)benzamide CAS No. 1797249-37-6

N-((4-morpholinopyrimidin-2-yl)methyl)benzamide

Cat. No.: B2566861
CAS No.: 1797249-37-6
M. Wt: 298.346
InChI Key: YHRPMUZQXVLVOQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

While specific structural analysis for “N-((4-morpholinopyrimidin-2-yl)methyl)benzamide” is not available, benzamides typically have a planar structure . The structure of benzamides can be determined using methods such as X-ray powder diffraction (XRD), Fourier transform infrared spectroscopy (FT-IR), and nitrogen physisorption measurements .

Scientific Research Applications

Histone Deacetylase Inhibition for Cancer Therapy N-((4-morpholinopyrimidin-2-yl)methyl)benzamide derivatives have been identified as potent histone deacetylase (HDAC) inhibitors, with implications for cancer treatment. These compounds demonstrate selectivity for HDACs 1-3 and 11, leading to cancer cell cycle arrest and apoptosis through the induction of histone acetylation and upregulation of p21 protein expression. Their oral bioavailability and significant in vivo antitumor activity underscore their potential as anticancer drugs (Zhou et al., 2008).

Chemical Synthesis and Structural Characterization The synthesis of enaminones containing the morpholine moiety through a one-pot Biginelli reaction demonstrates the chemical versatility of morpholine-based compounds. This method yields dihydropyrimidinone derivatives, highlighting the compound's role in facilitating efficient and novel synthetic routes for potentially biologically active molecules (Bhat et al., 2018).

Anticonvulsant Activity Exploration Research into enaminones derived from morpholine has uncovered compounds with potent anticonvulsant activity. These findings suggest a new avenue for the development of treatments for epilepsy and related neurological disorders, with specific compounds showing promise due to their efficacy and low neurotoxicity profile (Edafiogho et al., 1992).

Antifungal and Antibacterial Applications Compounds containing the morpholine moiety have been synthesized and characterized for their potential antifungal and antibacterial activities. This research opens up possibilities for new antimicrobial agents, particularly in the context of plant diseases and human health (Weiqun et al., 2005).

Corrosion Inhibition for Material Protection Benzamide derivatives featuring morpholine groups have demonstrated significant potential as corrosion inhibitors for steel in acidic environments. Their effectiveness, as shown through electrochemical and quantum chemical studies, suggests applications in industrial settings to protect metal surfaces and extend their operational life (Yadav et al., 2016).

Biochemical Analysis

Biochemical Properties

N-((4-morpholinopyrimidin-2-yl)methyl)benzamide plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. It has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. For example, this compound has been found to interact with tyrosine kinases, leading to the modulation of cell signaling and growth .

Cellular Effects

The effects of this compound on cells are diverse and significant. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the proliferation and survival of cancer cells by inhibiting key signaling pathways involved in cell growth and division. Additionally, this compound can induce apoptosis, or programmed cell death, in certain types of cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, such as kinases, and inhibits their activity. This inhibition can lead to the downregulation of signaling pathways that promote cell growth and survival. Furthermore, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. The compound has shown stability under various conditions, and its effects on cells have been observed to persist over extended periods. Long-term studies have indicated that this compound can lead to sustained inhibition of cell growth and proliferation, making it a promising candidate for therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to effectively inhibit tumor growth without causing significant toxicity. At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed. These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing potential side effects .

Metabolic Pathways

This compound is involved in various metabolic pathways within the cell. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to affect the metabolism of nucleotides and amino acids, which are essential for cell growth and function. Additionally, this compound can influence the production of reactive oxygen species, which play a role in cellular signaling and stress responses .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can affect its activity and function. Studies have shown that this compound can accumulate in the nucleus and cytoplasm, where it interacts with target biomolecules .

Properties

IUPAC Name

N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c21-16(13-4-2-1-3-5-13)18-12-14-17-7-6-15(19-14)20-8-10-22-11-9-20/h1-7H,8-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHRPMUZQXVLVOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC=C2)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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